Benzenesulfonyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonyl isocyanate derivatives involves the interaction of sulfonamide compounds with chlorosulfonic acid, leading to sterically hindered molecules. These compounds are characterized through X-ray crystallography, demonstrating their molecular structure and interactions within crystals via hydrogen bonds (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide, a related compound, has been analyzed using gas electron diffraction and quantum chemical methods. This analysis revealed two stable conformers, providing insights into the molecular structure and conformational properties of these types of compounds (Petrov et al., 2006).
Chemical Reactions and Properties
Benzenesulfonyl isocyanate participates in various chemical reactions, including additions to different substrates and the formation of complex molecules. For instance, chlorosulfonyl isocyanate adds to benzonorbornadienes, yielding β-lactam products, showcasing the compound's reactivity and potential in synthesizing complex structures (Mazzocchi & Harrison, 1981).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as (perfluoroalkylsulfonyl)benzenes, shed light on the physical properties of benzenesulfonyl isocyanate derivatives. These studies often focus on the optimization of synthetic routes and the analysis of product yields, contributing to a better understanding of their physical characteristics (Joglekar et al., 1995).
Chemical Properties Analysis
The chemical properties of benzenesulfonyl isocyanate derivatives can be explored through reactions like the synthesis of (benzenesulfonyl)difluoromethyl thioethers, illustrating the compound's versatility in nucleophilic substitution reactions and its potential for functionalization (Wu et al., 2021). Furthermore, the reactions of arylsulfonyl isocyanates with organosilylamines highlight the diverse chemical behaviors and applications of these compounds in synthetic chemistry (Itoh et al., 1970).
Scientific Research Applications
Bioactivity and Medicinal Chemistry
Benzenesulfonyl isocyanate and its derivatives, particularly benzenesulfonyl hydrazones, have garnered significant interest in medicinal chemistry. These compounds display a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant properties, activity against Alzheimer's disease, insecticidal activity, and the ability to inhibit enzyme activity. This versatility makes them valuable for exploring new treatments and understanding disease mechanisms (Łukasz Popiołek, 2021).
Synthesis of Heterocycles
Benzenesulfonyl isocyanate plays a crucial role in the synthesis of various benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This is achieved through lanthanide-catalyzed cyclocarbonylation and cyclothiocarbonylation reactions, where aryl/alkyl isocyanates react with compounds like o-phenylenediamine and o-aminophenol to form benzimidazolones, benzoxazolones, and other related structures. These heterocycles have potential applications in pharmaceuticals and materials science (Yufeng Jing et al., 2014).
Antiglaucoma Properties
Research has shown that derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide, created through reactions with arysulfonyl isocyanates, exhibit strong inhibition of carbonic anhydrase isozymes. These compounds have been specifically designed to inhibit enzymes involved in aqueous humor secretion in the eye, offering a potential therapeutic approach for treating glaucoma (A. Casini et al., 2002).
Safety And Hazards
properties
IUPAC Name |
N-(oxomethylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAZVSPFMJCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182648 | |
Record name | Phenylsulphonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl isocyanate | |
CAS RN |
2845-62-7 | |
Record name | Benzenesulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylsulphonyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylsulphonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsulphonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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